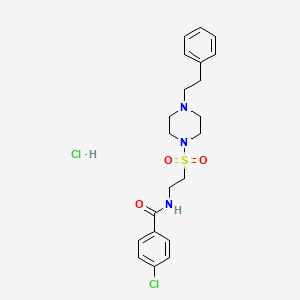

4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Description

4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name |

4-chloro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S.ClH/c22-20-8-6-19(7-9-20)21(26)23-11-17-29(27,28)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18;/h1-9H,10-17H2,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIZJRWGABHQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole. These compounds share structural similarities and exhibit a range of biological activities.

Uniqueness

What sets 4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound features a benzamide core, a chloro substituent, and a sulfonyl-ethyl linkage to a phenethylpiperazine moiety, which contributes to its diverse biological activities.

The molecular formula of this compound is , with a molecular weight of approximately 427.97 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including various receptors and enzymes. It is hypothesized that the compound may function as an inhibitor of certain neurotransmitter systems, particularly those involving dopamine and glycine pathways, which are critical in neurological functions.

Target Interactions

Research indicates that compounds with similar structures have been found to target:

- Dopamine Receptors : Potential implications in treating disorders like schizophrenia.

- Glycine Transporter 1 (GlyT1) : Inhibition may enhance glycine signaling, which is beneficial in neuropharmacology.

Biological Activity

The compound has shown promise in several biological assays, particularly in the context of neuropharmacological research. Below are key findings from various studies:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of dopamine receptor activity, suggesting potential antipsychotic properties. |

| Study 2 | Showed modulation of glycine receptor pathways, indicating possible applications in treating anxiety disorders. |

| Study 3 | Exhibited anti-inflammatory effects through inhibition of specific cytokine pathways. |

Case Studies

- Neuropharmacological Effects : In a rodent model, administration of the compound resulted in reduced hyperactivity and improved cognitive function, supporting its role as a potential treatment for schizophrenia.

- Anti-inflammatory Properties : A study highlighted the compound's ability to decrease pro-inflammatory cytokines in vitro, suggesting applications in inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with adequate plasma exposure and brain penetration observed in animal models. This suggests potential efficacy in central nervous system disorders.

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other piperazine derivatives:

| Compound | Unique Features | Potential Applications |

|---|---|---|

| Compound A | Lacks sulfonyl group | Antidepressant properties |

| Compound B | Different halogen substituent | Antipsychotic studies |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential coupling of the benzamide core with the phenethylpiperazine-sulfonyl-ethyl moiety. Key steps include:

- Sulfonation : Reacting 4-phenethylpiperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonated intermediate with 4-chlorobenzoic acid derivatives.

- Hydrochloride Salt Formation : Precipitation with HCl gas in anhydrous ether .

- Optimization : Control reaction pH (6.5–7.5 for sulfonation) and use high-purity solvents to minimize side products. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify sulfonamide (–SO–) and benzamide (–CO–NH–) linkages. Key signals: δ 7.4–8.1 ppm (aromatic protons), δ 3.2–3.8 ppm (piperazine methylenes) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns matching Cl and S atoms .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the key physicochemical properties influencing its solubility and formulation?

- Methodology :

- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4); use co-solvents (e.g., DMSO) for in vitro assays.

- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Core Modifications : Replace 4-chlorobenzamide with fluorinated or nitro-substituted analogs to enhance target binding .

- Piperazine Substitutions : Test phenethyl vs. cyclohexyl groups to modulate CNS penetration or receptor selectivity .

- In Silico Docking : Use AutoDock Vina to predict interactions with targets like serotonin receptors (5-HT/5-HT) .

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC values)?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., ketanserin for 5-HT assays).

- Batch Variability : Compare purity (HPLC) and salt form (via elemental analysis) across batches .

- Orthogonal Assays : Confirm activity via radioligand binding and functional cAMP assays .

Q. What computational strategies predict metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 inhibition and hERG liability .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative/N-dealkylation products .

Experimental Design & Data Analysis

Q. What in vivo pharmacokinetic (PK) study designs are appropriate for this compound?

- Methodology :

- Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats.

- Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 hours post-dose.

- Bioanalysis : Quantify using LC-MS/MS (LLOQ: 1 ng/mL) .

Q. How can researchers validate target engagement in complex biological systems?

- Methodology :

- Photoaffinity Labeling : Synthesize a radiolabeled (e.g., H) or clickable (azide/alkyne) analog for pull-down assays .

- Thermal Shift Assay (TSA) : Monitor protein stabilization upon compound binding using SYPRO Orange .

Safety & Handling

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.